molecular formula C17H17NO3S B2983145 Ethyl 4-(2-(methylthio)benzamido)benzoate CAS No. 713106-86-6

Ethyl 4-(2-(methylthio)benzamido)benzoate

Cat. No.: B2983145
CAS No.: 713106-86-6
M. Wt: 315.39
InChI Key: PEVMKFKLTFEGSP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(methylthio)benzamido)benzoate is a synthetic derivative of para -aminobenzoic acid (PABA) intended for research and development purposes. As a PABA analog, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. The PABA scaffold is a recognized privileged structure in drug design, featured in numerous compounds with diverse biological activities . Researchers can utilize this chemical to develop novel molecules for various applications. This compound is structurally characterized by a benzamide core, linking a substituted benzoyl group to an ethyl benzoate ester. Similar thiourea and amide-containing PABA derivatives have been documented to form specific molecular conformations stabilized by intramolecular hydrogen bonding, which can be characterized by X-ray crystallography . The presence of the (methylthio) group offers a potential site for further chemical modification, making it a valuable intermediate for creating compound libraries. PABA-based compounds are investigated for a wide spectrum of potential biological activities, which may include antimicrobial, anticancer, anti-inflammatory, and anti-cholinesterase properties . Some derivatives act as molecular scaffolds for designing acetylcholinesterase (AChE) inhibitors, which are relevant in Alzheimer's disease research . The compound is supplied exclusively for laboratory research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(2-methylsulfanylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-3-21-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVMKFKLTFEGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(methylthio)benzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(methylthio)benzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-(2-(methylthio)benzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(methylthio)benzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamido Group

Para-Substituted Analogs
  • Ethyl 4-(4-methoxybenzamido)benzoate : Features a methoxy group at the para position of the benzamido ring. This electron-donating group enhances solubility in polar solvents compared to the methylthio substituent. Reported yield: 60% .
  • Ethyl 4-(4-(dimethylamino)benzamido)benzoate: The dimethylamino group significantly increases reactivity in polymerization reactions, as shown in resin cements, due to its strong electron-donating nature .
Ortho-Substituted Analogs

Ester Group Modifications

  • Methyl Esters : Compounds like methyl 4-(4-methoxybenzamido)benzoate (2e) exhibit lower lipophilicity (logP ~2.5) compared to ethyl esters, impacting metabolic stability .
  • Ethyl Esters : Ethyl groups enhance lipophilicity (e.g., logP ~3.0 for the target compound), favoring membrane permeability in drug delivery applications .

Heterocyclic and Piperazine-Linked Derivatives

  • Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5): Incorporates a quinoline-piperazine moiety, broadening biological activity (e.g., antimicrobial or kinase inhibition). Synthesized via piperazine coupling, yielding yellow solids with confirmed ¹H NMR and HRMS data .
  • Synthesized using dimethyl acetylenedicarboxylate (DMAD), with yields dependent on recrystallization solvents .

Data Tables

Table 1: Key Physical and Spectral Properties

Compound Name Substituent Melting Point (°C) Yield (%) Spectral Data (IR, LC-MS)
Ethyl 4-(2-(methylthio)benzamido)benzoate 2-(methylthio)benzamido 150–152 60–68 IR: 1660–1695 (C=O); LC-MS: m/z 272 (acid form)
Methyl 4-(4-methoxybenzamido)benzoate (2e) 4-methoxybenzamido 150–152 60 IR: 1695 (C=O); LC-MS: m/z 272
Compound C5 () Quinoline-piperazine Not reported Not given ¹H NMR (DMSO-d6): δ 8.5 (quinoline-H); HRMS: m/z 432.07

Biological Activity

Ethyl 4-(2-(methylthio)benzamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, chemical properties, and relevant case studies.

This compound (C18H18N2O3S) features a unique structure that allows for various chemical reactions. It can undergo:

  • Oxidation : The methylthio group can be oxidized to form sulfoxide or sulfone derivatives.
  • Reduction : The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Substitution : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, which could lead to therapeutic effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit inhibitory effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against several bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Research :
    • In vitro assays showed that this compound inhibited the growth of various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression. Further studies are needed to explore its efficacy in vivo and its potential side effects .
  • Structure-Activity Relationship (SAR) :
    • Research on similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. Variations in substituents on the aromatic rings have been systematically studied to optimize the biological profile of this compound and related compounds .

Comparative Analysis

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerPotential lead compound
Ethyl 4-(2-(ethylthio)benzamido)benzoateStructureModerate ActivitySimilar structure; different substituent
MethiothepinStructureAntimicrobialFDA-approved; serves as a comparison

Q & A

Basic: What are the critical spectroscopic techniques for characterizing Ethyl 4-(2-(methylthio)benzamido)benzoate?

Answer:
Key techniques include 1H/13C NMR to confirm the aromatic, amide, and ester functionalities (e.g., amide proton at δ 8-10 ppm, ester carbonyl at ~170 ppm) , FT-IR to identify carbonyl (C=O, ~1680–1720 cm⁻¹) and methylthio (C-S, ~600–700 cm⁻¹) groups, and mass spectrometry (HRMS or ESI-MS) to verify molecular weight. X-ray crystallography (as in ) is recommended for resolving stereochemical ambiguities in crystalline forms .

Basic: How can researchers design a multi-step synthesis route for this compound?

Answer:
A plausible route involves:

Synthesis of 2-(methylthio)benzoyl chloride via thioether formation (e.g., NaSH/CH3I under reflux) .

Amide coupling with 4-aminobenzoic acid ethyl ester using coupling agents like DCC/DMAP .

Purification via column chromatography (silica gel, ethyl acetate/hexane).
Critical considerations include protecting the ester group during amidation and optimizing stoichiometry to minimize byproducts.

Advanced: How does the methylthio group influence the compound’s electronic properties and reactivity?

Answer:
The methylthio (-SMe) group is electron-donating via resonance, activating the benzamido ring toward electrophilic substitution. Compared to non-sulfured analogs (e.g., methyl or methoxy derivatives), this increases nucleophilicity at the ortho/para positions . Computational tools (DFT) can predict charge distribution and regioselectivity in reactions like nitration or halogenation .

Advanced: What strategies resolve contradictions in data from isomeric byproducts during synthesis?

Answer:
Isomeric byproducts (e.g., regioisomers during amidation) require:

  • HPLC-PDA/MS for separation and identification .
  • 2D NMR (COSY, NOESY) to distinguish positional isomers.
  • X-ray crystallography to confirm dominant isomers, as demonstrated in for related amides .

Basic: What storage conditions prevent degradation of this compound?

Answer:
Store under inert atmosphere (N2/Ar) at –20°C to avoid oxidation of the methylthio group. Desiccants (silica gel) prevent hydrolysis of the ester moiety . Stability studies using TGA/DSC (as in ) can assess thermal degradation thresholds .

Advanced: How can bioactivity assays be designed for this compound, based on structural analogs?

Answer:
Analogous benzoates (e.g., thiazole-containing derivatives in ) show antimicrobial and anticancer activity. Assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram+/– bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic studies : Molecular docking to predict interactions with targets like topoisomerase II .

Advanced: How do reaction conditions (solvent, catalyst) affect yield in amide coupling?

Answer:
Solvent polarity (DMF vs. THF) and catalysts (e.g., DMAP vs. HOBt) significantly impact yield. For example:

  • DMF increases solubility of intermediates but may require higher temperatures.
  • DMAP accelerates acylation, reducing side reactions (e.g., ester hydrolysis) .

Methodological Notes

  • Contradiction Analysis : Use tandem MS/MS to differentiate isobaric byproducts.
  • Experimental Design : Prioritize DoE (Design of Experiments) for optimizing reaction parameters (e.g., temperature, catalyst loading).

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